(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine
Overview
Description
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is an organic compound that features a benzylamine structure with a tert-butyl group at the third position and a propoxy group at the second position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine typically involves multi-step organic reactions. One common method starts with the alkylation of 3-tert-butylphenol with propyl bromide to introduce the propoxy group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final step involves the reductive amination of the benzyl group with methylamine under catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Produces quinones or oxides.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Tert-butyl-2-methoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-ethoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-butoxy-benzyl)-methyl-amine
Uniqueness
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is unique due to the specific combination of tert-butyl and propoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3-tert-butyl-2-propoxyphenyl)-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-10-17-14-12(11-16-5)8-7-9-13(14)15(2,3)4/h7-9,16H,6,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPGJSSKWSNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.